Evidence 1: Molecular Weight Advantage Over Closest Active Analog MBPTA for CNS Drug-Likeness
The target compound (MW = 301.4 g/mol) has a molecular weight 48.6 Da lower than the structurally related ROCK inhibitor MBPTA (MW = 350.0 g/mol, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide) [1]. This reduction places the target compound more favorably within CNS drug-like chemical space (MW < 400 Da) and below the mean MW of CNS drugs (305–310 Da) [2]. MBPTA's higher MW is driven by its propylsulfanyl substituent, which adds 3 additional rotatable bonds and a sulfur atom that increases topological polar surface area (tPSA).
| Evidence Dimension | Molecular weight (MW) as a determinant of CNS drug-likeness |
|---|---|
| Target Compound Data | MW = 301.4 g/mol; C15H15N3O2S |
| Comparator Or Baseline | MBPTA: MW = 350.0 g/mol (approx.); 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide: MW = 329.4 g/mol ; CNS drug mean MW: ~305 Da |
| Quantified Difference | Target compound is 48.6 Da (13.9%) lighter than MBPTA; 28.0 Da (8.5%) lighter than the isopropyl analog; within 1.3% of CNS drug mean MW |
| Conditions | Physicochemical property comparison based on molecular formula and calculated MW; CNS drug-likeness benchmark from published chemoinformatic analyses |
Why This Matters
Lower MW within CNS-optimal range is a procurement-relevant differentiator when selecting compounds for neurodegenerative disease screening, as it predicts superior passive BBB permeability relative to higher-MW benzofuran–thiadiazole analogs.
- [1] Chong, C.M., et al. (2014). MBPTA: 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. Free Radical Biology and Medicine, 74, 283–293. View Source
- [2] Pajouhesh, H. & Lenz, G.R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. CNS drug mean MW ≈ 305 Da. View Source
